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Efficacy Data from Clinical Trials

The tables below summarize efficacy and trial design data for azelastine in different formulations, based on

recent controlled studies.

Table 1: Efficacy of Azelastine Monotherapy in Perennial Allergic Rhinitis (PAR) [1]

Parameter 0.15% Azelastine
0.10%
Azelastine

Placebo
Statistical
Significance (p-
value)

Dosage Two sprays/nostril BID

(1,644 μg daily)

Two

sprays/nostril
BID (1,096 μg

daily)

Two

sprays/nostril
BID

LS Mean

Improvement in
rTNSS*

4.10 3.81 Not Reported p=0.04 (0.15%

vs. Placebo)

Individual
Symptom
(Runny Nose)

Statistically significant
improvement

Not Reported Not Reported p=0.04 (0.15%
vs. Placebo)
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Parameter 0.15% Azelastine
0.10%
Azelastine

Placebo
Statistical
Significance (p-
value)

Key Secondary
Outcomes

Numerical improvements
in itchy nose, nasal

congestion, and sneezing
vs. placebo.

Abbreviations: LS, Least Squares; rTNSS, reflective Total Nasal Symptom Score (sum of 4 symptoms, scale 0-

12).

Table 2: Efficacy of Azelastine-Fluticasone Combination Therapy with Adjuvant Irrigation [2]

Parameter
Aze-Flu + Saline Irrigation
(Experimental)

Aze-Flu + Aze & Flu Sprays
(Control)

Statistical
Significance

Treatment
Regimen

Aze-Flu (137μg Aze/50μg Flu

per spray), 1 spray/nostril BID
+ Saline irrigation BID

Azelastine (70μg/spray), 2

sprays/nostril BID + Fluticasone
(50μg/spray), 1 spray/nostril

BID

LS Mean Δ in
TNSS at Week
4

Greater reduction Lesser reduction p<0.001

LS Mean Δ in
TNSS at Week
2

Greater reduction Lesser reduction p<0.001

Other
Outcomes

More favorable changes in

rhinoscopy scores, VAS, and
RQLQ scores.

Safety Comparable adverse event
profile to control.

Comparable adverse event
profile to experimental group.
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Detailed Clinical Trial Protocol Summary

Here is a detailed methodology for a typical phase III trial investigating azelastine for allergic rhinitis,

synthesized from the reviewed studies [1] [2].

Trial Design and Objectives

Primary Objective: To evaluate the efficacy of a new formulation of 0.15% azelastine nasal spray
compared to placebo in reducing the reflective Total Nasal Symptom Score (rTNSS) over a 4-week

treatment period in patients with perennial allergic rhinitis (PAR).
Secondary Objectives: To assess the efficacy on individual nasal symptoms, evaluate a secondary

symptom complex score (SSCS), and monitor safety and tolerability.
Design: Randomized, double-blind, placebo-controlled, parallel-group study. Includes a 7-day single-

blind placebo lead-in period before the 28-day double-blind treatment period [1].
Randomization: Patients are randomized in a 1:1:1 ratio to 0.15% azelastine, 0.10% azelastine, or

placebo.

Participant Selection (Key Criteria)

Inclusion Criteria:
Males and females aged ≥12 years.
≥2-year clinical history of PAR.

Positive skin prick test to a relevant perennial allergen.
Moderate-to-severe symptoms at screening and randomization, defined as a 12-hour rTNSS of

at least 6 (on a 0-12 scale) and a nasal congestion score of 2-3 (on a 0-3 scale).
Exclusion Criteria:

Presence of nasal ulceration, nasal septal perforation, or recent nasal/sinus surgery.
Significant nasal polyposis or structural abnormalities.

Presence of asthma requiring chronic treatment.
Pregnancy or lactation.

Hypersensitivity to azelastine or excipients.
Washout Periods: Required for confounding medications (e.g., corticosteroids, leukotriene modifiers,

other antihistamines, decongestants) prior to enrollment [1].

Intervention and Dosing

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10619846/
https://www.frontiersin.org/journals/allergy/articles/10.3389/falgy.2025.1622510/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10619846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10619846/
https://www.smolecule.com/products/s542535?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Investigational Product: 0.15% Azelastine hydrochloride nasal spray.

Dosing Regimen: Two sprays per nostril, twice daily (total daily dose: 1,644 μg).
Control: Matching placebo nasal spray, identical in appearance and administration.

Blinding: Double-blind (investigator and participant). The single-blind placebo run-in period helps
establish a baseline and identify placebo responders [1].

Outcome Measures and Assessments

Primary Efficacy Endpoint:
Change from baseline in the average 12-hour reflective Total Nasal Symptom Score (rTNSS)
over the 28-day treatment period.

rTNSS Composition: Sum of four individual symptom scores (runny nose, sneezing, itchy
nose, nasal congestion), each rated on a 4-point scale (0=none to 3=severe). Thus, total

rTNSS ranges from 0 to 12. Patients record scores in a diary twice daily before dosing [1].
Secondary Efficacy Endpoints:

Change from baseline in individual rTNSS symptom scores.
Change from baseline in the 12-hour reflective Secondary Symptom Complex Score (rSSCS),

which includes postnasal drip, itchy eyes, cough, and headache [1].
Safety Assessments:

Monitoring of adverse events (AEs), serious AEs (SAEs), vital signs, and physical
examinations. Particular attention is paid to local tolerability (e.g., bitter taste, epistaxis) [1].

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the overall patient journey in a typical trial and the multi-modal

mechanism of action of azelastine.
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Patient Screening & Consent

Visit 1: Screening/Baseline

7-Day Single-Blind
Placebo Run-In

Visit 2: Randomization
(Day 1)

28-Day Double-Blind
Treatment Period

Daily eDiary:
AM/PM rTNSS & rSSCS

Visit 3: Final Assessment
(Week 4)

Data Analysis

Click to download full resolution via product page

Figure 1: Clinical Trial Workflow for Azelastine in Allergic Rhinitis. This diagram outlines the key stages of

a phase III trial, from screening through to final analysis [1].
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Figure 2: Multimodal Mechanism of Action of Azelastine. Azelastine exerts its effects through histamine

receptor blockade and multiple anti-inflammatory actions [3].

Key Considerations for Protocol Development

Novel Formulations: Recent trials investigate formulations with excipients like sorbitol and sucralose

to mask the characteristic bitter taste of azelastine, which can potentially unblind a study [1].
Combination Therapy: Fixed-dose combinations of azelastine and fluticasone propionate represent

a significant advance for moderate-to-severe patients. Trials show enhanced efficacy when this
combination is paired with adjuvant nasal saline irrigation [2].

Adherence and Blinding: The use of electronic daily diaries improves data quality for reflective
symptom scores. The bitter taste of azelastine is a challenge for maintaining blinding; using a taste-

masked formulation or a double-dummy design for combination trials is critical [1] [2].
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b542535#clinical-trial-

protocols-azelastine-allergic-rhinitis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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